molecular formula C14H24ClNO B12670443 2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride CAS No. 60439-42-1

2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride

Cat. No.: B12670443
CAS No.: 60439-42-1
M. Wt: 257.80 g/mol
InChI Key: DSCARSRKZPIJDJ-UHFFFAOYSA-N
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Description

2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C14H24ClNO and a molecular weight of 257.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE typically involves the reaction of 2-(isopropyl)-5-methylphenol with ethylene oxide to form 2-[2-(isopropyl)-5-methylphenoxy]ethanol. This intermediate is then reacted with dimethylamine and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE involves its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the intermolecular interactions within lipid bilayers, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE is unique due to its specific structural features, which confer distinct physicochemical properties such as solubility, stability, and reactivity. Its isopropyl and methyl groups enhance its hydrophobic interactions, making it particularly effective in disrupting lipid membranes .

Properties

CAS No.

60439-42-1

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

IUPAC Name

dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;chloride

InChI

InChI=1S/C14H23NO.ClH/c1-11(2)13-7-6-12(3)10-14(13)16-9-8-15(4)5;/h6-7,10-11H,8-9H2,1-5H3;1H

InChI Key

DSCARSRKZPIJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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